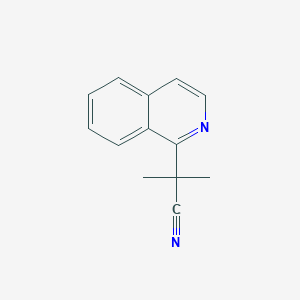

2-Isoquinolin-1-YL-2-methylpropionitrile

Description

2-Isoquinolin-1-YL-2-methylpropionitrile is a nitrile derivative featuring an isoquinoline moiety attached to a branched aliphatic chain. Its molecular structure (C₁₄H₁₃N₂) combines the aromatic heterocyclic properties of isoquinoline with the electron-withdrawing nitrile group, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. The compound’s stereoelectronic properties are influenced by the rigidity of the isoquinoline ring and the steric bulk of the methylpropionitrile substituent.

Crystallographic studies using programs like SHELX have been critical in resolving its three-dimensional structure, including bond lengths, angles, and packing arrangements . Such analyses are foundational for understanding its reactivity and interactions with biological targets.

Properties

CAS No. |

81039-16-9 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-isoquinolin-1-yl-2-methylpropanenitrile |

InChI |

InChI=1S/C13H12N2/c1-13(2,9-14)12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,1-2H3 |

InChI Key |

DDRJUFMFKKZOEJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C#N)C1=NC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The crystal structure of 2-Isoquinolin-1-YL-2-methylpropionitrile has been refined using SHELX, a widely trusted tool for small-molecule crystallography . Key structural parameters are compared below with analogous compounds:

Key Findings :

- The nitrile group (C≡N) bond length (~1.15–1.16 Å) is consistent across analogs, confirming minimal electronic perturbation from substituents.

- The isoquinoline moiety induces greater planarity and tighter crystal packing compared to phenyl-substituted nitriles.

Chirality and Enantiomer Analysis

While this compound lacks chiral centers, related nitriles with asymmetric carbons require precise enantiomorph-polarity estimation. Flack’s x parameter, which avoids false chirality signals in near-centrosymmetric structures, has been applied to resolve enantiomeric ratios in compounds like 2-cyano-2-methylpyrrolidine .

| Compound | Chirality Parameter | Enantiomeric Excess (%) | Method |

|---|---|---|---|

| 2-Cyano-2-methylpyrrolidine | x = 0.02 | 98.5 | Flack’s x |

| 2-Phenyl-2-cyanopropane | η = 0.12 | 89.3 | Rogers’s η |

Key Findings :

Reactivity and Functional Comparisons

The nitrile group’s reactivity in hydrolysis and nucleophilic addition is modulated by the steric hindrance from the methyl group and electron donation from the isoquinoline ring. Comparisons with aliphatic nitriles (e.g., acetonitrile) show slower hydrolysis rates for this compound due to steric shielding.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.